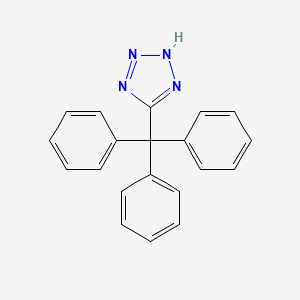

5-Triphenylmethyl-1H-tetrazole

説明

Overview of Poly-Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. wisdomlib.org This class of molecules is of immense importance in chemistry and life sciences, forming the structural core of a vast number of natural products, including vitamins, alkaloids, and hormones. nih.govmdpi.com In contemporary chemical research, these compounds are recognized for their structural diversity and wide-ranging applications.

Statistically, more than 85% of all biologically active compounds contain a heterocyclic fragment, with nitrogen-based heterocycles being the most common. nih.gov Approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle. mdpi.com This prevalence is due to their ability to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for molecular recognition at biological targets. mdpi.com Beyond pharmaceuticals, poly-nitrogen heterocycles are integral to agrochemicals, dyes, polymers, and materials science, where they are used as corrosion inhibitors and components of energetic materials. lifechemicals.com The compact, stable, yet functionally diverse nature of these rings makes them versatile building blocks in the synthesis of complex chemical architectures.

The Unique Role of 5-Substituted Tetrazole Scaffolds in Organic Synthesis

Within the broad family of nitrogen heterocycles, tetrazoles are five-membered rings containing four nitrogen atoms and one carbon atom. researchgate.net The 5-substituted tetrazole scaffold is particularly significant in organic synthesis and medicinal chemistry. researchgate.net One of its most critical roles is serving as a bioisostere for the carboxylic acid group. researchgate.netnih.gov The tetrazole ring's acidity (pKa) is comparable to that of a carboxylic acid, but it offers advantages such as increased lipophilicity and greater metabolic stability, as it is resistant to biological degradation pathways. nih.govresearchgate.net This bioisosteric replacement is a widely used strategy in drug design to enhance the pharmacokinetic properties of a molecule. researchgate.net

Beyond their use as carboxylic acid surrogates, 5-substituted tetrazoles are valuable synthetic intermediates. researchgate.netresearchgate.netnih.gov The tetrazole ring can act as a precursor for the synthesis of various other nitrogen-containing heterocycles. researchgate.net They also have applications in coordination chemistry as ligands for metal ions, in materials science as components of explosives and rocket propellants, and in agriculture as plant growth regulators. lifechemicals.comresearchgate.net The synthesis of these scaffolds is a major focus of research, with the [3+2] cycloaddition between a nitrile and an azide (B81097) being the most common route. researchgate.netnih.gov

Specific Research Context of 5-Triphenylmethyl-1H-tetrazole within Tetrazole Chemistry

This compound holds a specific and important position within tetrazole chemistry, primarily as a key synthetic intermediate. The triphenylmethyl (trityl) group is a bulky and effective protecting group for the nitrogen atom of the tetrazole ring. thieme.de This protection strategy is crucial for achieving regioselectivity during subsequent chemical transformations.

The functionalization of 5-substituted tetrazoles can be challenging because reactions can lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net By introducing the trityl group, one of the nitrogen atoms is blocked, allowing chemists to direct subsequent reactions to a specific position. The trityl group can be readily removed under mild acidic conditions, restoring the N-H functionality of the tetrazole ring after the desired synthetic steps have been completed. thieme.deresearchgate.net

A notable application involves the use of N-trityl protected 5-methyltetrazole. This compound can be deprotonated at the methyl group to form a nucleophile, which can then react with various electrophiles to introduce a wide range of substituents at the 5-position. researchgate.net Furthermore, tritylamine, a related compound, has been employed as a convenient substitute for ammonia in the Ugi tetrazole synthesis, a multicomponent reaction used to generate N-unsubstituted α-aminotetrazoles. nih.gov Therefore, this compound is not typically an end-product itself but rather a vital, strategically protected building block that facilitates the synthesis of more complex and functionally diverse tetrazole derivatives.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 109652-10-0 |

| Molecular Formula | C20H16N4 |

| Molecular Weight | 312.37 g/mol |

| Appearance | Solid |

| Melting Point | 178-182 °C |

Data sourced from publicly available chemical databases.

Structure

3D Structure

特性

IUPAC Name |

5-trityl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)20(19-21-23-24-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPZRLQZVHPPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652277 | |

| Record name | 5-(Triphenylmethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109652-10-0 | |

| Record name | 5-(Triphenylmethyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109652-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Triphenylmethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Tetrazole, 5-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Triphenylmethyl 1h Tetrazole and Cognate Derivatives

Established and Evolving Synthesis Strategies for 5-Substituted 1H-Tetrazoles

The construction of the 5-substituted 1H-tetrazole core is pivotal for accessing derivatives like 5-Triphenylmethyl-1H-tetrazole, where the triphenylmethyl (trityl) group is typically introduced in a subsequent step to protect the acidic proton on the tetrazole ring. google.comgoogle.com The primary synthetic challenge lies in the formation of the tetrazole ring itself, for which a variety of powerful methods have been developed.

The most fundamental and widely employed method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an organic nitrile (R-C≡N) and an azide (B81097) source. nih.govacademie-sciences.fr This reaction, first reported in 1901, involves the combination of a nitrile with an azide, typically sodium azide (NaN₃), often in the presence of an acid to generate hydrazoic acid (HN₃) in situ. nih.govacademie-sciences.fr

The scope of this reaction is broad, accommodating a wide range of aromatic and aliphatic nitriles. nih.gov For instance, the synthesis of 5-phenyl-1H-tetrazole, a direct precursor for N-tritylation, is commonly achieved via this route. researchgate.net Traditional protocols often require elevated temperatures and solvents like dimethylformamide (DMF). researchgate.nettandfonline.com Amine salts, such as pyridine (B92270) hydrochloride, can be used to catalyze the reaction under milder conditions, yielding good to excellent results. tandfonline.com

Table 1: Examples of Classical [3+2] Cycloaddition for 5-Substituted 1H-Tetrazoles

| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile (B105546) | NaN₃ | Pyridine Hydrochloride | DMF | 110 | 84-93 | tandfonline.com |

| Various Aromatic/Aliphatic Nitriles | NaN₃ | Silica (B1680970) Sulfuric Acid | DMF | Reflux | 72-95 | nih.govnih.gov |

| 4-Chlorobenzonitrile | NaN₃ | Triethylamine Hydrochloride | Toluene | 90 | Excellent | acs.org |

To overcome the often harsh conditions and long reaction times of classical methods, significant research has focused on developing catalytic systems that enhance the rate and efficiency of the [3+2] cycloaddition. acs.org These advancements span Lewis acid catalysis, heterogeneous systems, and novel organocatalytic approaches.

Lewis acids have proven to be effective catalysts for the synthesis of 5-substituted tetrazoles by activating the nitrile component, making it more susceptible to nucleophilic attack by the azide. scielo.brdergipark.org.tr A variety of metal salts have been successfully employed for this purpose. Zinc salts, particularly ZnBr₂ and ZnCl₂, are widely used and can facilitate the reaction in water, offering a greener alternative to organic solvents. organic-chemistry.orgthieme-connect.com Other effective Lewis acid catalysts include indium(III) chloride (InCl₃), cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and lead(II) chloride (PbCl₂), which promote the reaction under mild conditions with good to excellent yields. academie-sciences.frscielo.brorganic-chemistry.org

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recovery, and reusability, aligning with the principles of green chemistry. thieme-connect.com A diverse array of solid-supported and nanocatalysts has been developed for tetrazole synthesis.

Silica sulfuric acid (SSA) has been demonstrated as an inexpensive and efficient solid acid catalyst for the cycloaddition of various nitriles with sodium azide. nih.govnih.gov Zeolites, such as the reusable CoY zeolite, have also been reported to catalyze the reaction effectively under aerobic and milder conditions compared to conventional Lewis acids. acs.org

The field of nanocatalysis has introduced a wealth of highly active systems. rsc.org Metal oxide nanoparticles, such as nanocrystalline zinc oxide (ZnO) and nano-TiCl₄.SiO₂, serve as robust, recyclable Lewis acid catalysts. amerigoscientific.comscielo.org.za Magnetic nanoparticles (MNPs), typically based on an iron oxide (Fe₃O₄) core, are particularly attractive due to their easy separation from the reaction mixture using an external magnet. rsc.orgamerigoscientific.com These MNPs can be functionalized with various catalytic species, including copper complexes, palladium, or acidic groups, to create highly efficient and reusable catalysts for synthesizing both 1- and 5-substituted tetrazoles. rsc.orgtandfonline.com Other notable examples include silver nanoparticles, zirconium-based magnetic catalysts, and copper nanoparticles supported on chitosan. chemistryresearches.iracs.org

Table 2: Selected Heterogeneous and Nanocatalysts for 5-Substituted 1H-Tetrazole Synthesis

| Catalyst | Substrates | Solvent | Temperature (°C) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Silica Sulfuric Acid | Aromatic/Aliphatic Nitriles + NaN₃ | DMF | Reflux | Cost-effective, high yields | nih.govnih.gov |

| CoY Zeolite | Aromatic/Aliphatic Nitriles + NaN₃ | DMF | 120 | Reusable, milder conditions | acs.org |

| ZnO Nanoparticles | Aromatic/Aliphatic Nitriles + NaN₃ | DMF | 120-130 | Recyclable, high yields (69-82%) | amerigoscientific.com |

| Fe₃O₄@tryptophan@Ni | Nitriles + NaN₃ | - | - | Magnetic, reusable, excellent yields | rsc.org |

| Zr₀.₂₅Zn₀.₂₅Cu₀.₅Fe₂O₄ | Nitriles + NaN₃ | DMF | 120 | Magnetic, reusable for 5 cycles | chemistryresearches.ir |

| Nano-TiCl₄.SiO₂ | Benzonitrile + NaN₃ | DMF | Reflux | Reusable, efficient | scielo.org.za |

Organocatalysis provides a metal-free alternative for promoting tetrazole synthesis. L-proline has been shown to be an environmentally benign and cost-effective catalyst for the formation of 5-substituted 1H-tetrazoles from a broad range of nitriles, thiocyanates, and cyanamides. organic-chemistry.org Another approach involves the in-situ generation of an organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, from N-methyl-2-pyrrolidone (NMP), which activates the nitrile substrate for cycloaddition under neutral conditions, often with microwave heating. organic-chemistry.org Chiral tetrazoles have also been synthesized using organocatalytic intramolecular 1,3-dipolar cycloadditions, achieving high enantioselectivities. rsc.org

Biomimetic strategies have also been noted in the context of post-synthesis modifications. For example, the Rapoport procedure, which utilizes a pyridoxal (B1214274) phosphate (B84403) (vitamin B6) surrogate, represents a mild and biomimetic method for converting amines to carbonyls, a transformation that can be integrated into synthetic sequences involving tetrazole-containing molecules. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer remarkable efficiency, atom economy, and molecular diversity. beilstein-journals.orgnih.gov This strategy has been successfully applied to the synthesis of complex tetrazole derivatives. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for this purpose. beilstein-journals.orgbeilstein-archives.org

In the classical Ugi four-component reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By replacing the carboxylic acid component with hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide, TMSN₃), the reaction yields 1,5-disubstituted tetrazoles. nih.govnih.gov Similarly, the Passerini three-component reaction can be modified to produce α-acyloxytetrazoles. beilstein-journals.orgbeilstein-archives.org These MCR-based methods are powerful tools for rapidly generating libraries of structurally diverse tetrazole-containing compounds for drug discovery and other applications. beilstein-journals.org

Advancements in Catalytic Tetrazole Formation

Dedicated Synthetic Routes to this compound

The primary methods for synthesizing 5-substituted-1H-tetrazoles revolve around the [3+2] cycloaddition of a nitrile with an azide source. In the context of this compound, this would conceptually involve the reaction of triphenylacetonitrile (B3337490) with an azide. However, a more common and practical approach involves the protection of a pre-formed tetrazole ring with a trityl group.

A prevalent method for the synthesis of analogous compounds, such as 5-phenyl-1-trityl-1H-tetrazole, involves the reaction of 5-phenyl-1H-tetrazole with trityl chloride. This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, in an organic solvent like dichloromethane (B109758). The use of a phase transfer catalyst, for instance, tetrabutyl ammonium (B1175870) hydrogen sulfate, can facilitate the reaction between the aqueous and organic phases. The reaction progress can be monitored using techniques like HPLC and TLC.

Preparative Methods Involving Biphenyl (B1667301) and Ester Reactants

While the direct synthesis of this compound from biphenyl and ester reactants is not extensively documented in readily available literature, analogous structures containing a biphenyl moiety are of significant interest, particularly in pharmaceutical chemistry. For instance, the synthesis of sartans, a class of antihypertensive drugs, often involves the construction of a biphenyl-tetrazole scaffold.

In a related context, the synthesis of n-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)-tetrazole involves the reaction of this biphenyl tetrazole derivative with ethyl-piperidine-4-carboxylate in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net This reaction, however, uses the biphenyl tetrazole as a starting material rather than forming it from separate biphenyl and ester components in the primary synthetic step for the target molecule.

Regioselective Synthesis Considerations for C5-Substituted Tetrazoles

The synthesis of C5-substituted tetrazoles can lead to the formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The control of regioselectivity is a critical aspect of tetrazole synthesis. The nature of the substituent at the C5 position, the reaction conditions, and the choice of catalyst can all influence the isomeric ratio.

Alkylation of 5-substituted-1H-tetrazoles can occur at either the N1 or N2 position of the tetrazole ring. The regioselectivity of this alkylation is influenced by factors such as the steric hindrance of the substituent and the alkylating agent, as well as the reaction mechanism. For bulky substituents like the triphenylmethyl group, steric hindrance generally favors substitution at the less hindered N1 position. Computational studies and experimental observations often align to predict the predominant regioisomer.

Principles of Sustainable Synthesis in Tetrazole Chemistry

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the field of tetrazole synthesis, this translates to the use of recyclable catalysts, green solvents, and advanced manufacturing techniques like continuous flow chemistry.

Development of Recyclable Catalytic Systems

The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. A variety of recyclable catalytic systems have been developed for the synthesis of 5-substituted-1H-tetrazoles.

These catalysts often consist of a catalytically active metal center supported on a solid matrix. Examples include:

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles functionalized with catalytic species, such as copper or nickel complexes, have been employed. rsc.org Their magnetic nature allows for simple separation using an external magnet.

Zeolites: These microporous aluminosilicates, such as CoY zeolite, can act as efficient and reusable catalysts. acs.org

Silica-Supported Catalysts: Silica can be functionalized with acidic groups (e.g., silica sulfuric acid) or metal complexes to create robust and recyclable catalysts.

The reusability of these catalysts is a key metric of their sustainability, with many systems demonstrating consistent activity over multiple reaction cycles.

| Catalyst System | Support Material | Active Species | Key Features |

| Fe3O4@SBTU@Ni(II) | Magnetic Nanoparticles | Nickel(II) | Heterogeneous, recoverable, efficient for various substrates. |

| Chitosan-supported magnetic ionic liquid | Biopolymer | Iron(III) chloride | Biopolymer-based, magnetic, applicable at low temperatures. |

| CoY Zeolite | Zeolite | Cobalt | Atom-economical, cost-effective, reusable. acs.org |

| Fe3O4-adenine-Zn | Magnetic Nanoparticles | Zinc(II) | High yield in short reaction times. rsc.org |

Implementation of Green Solvent Systems and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. In tetrazole synthesis, several green solvent systems have been explored:

Water: As a non-toxic and abundant solvent, water is an ideal medium for many chemical reactions. The Sharpless method for tetrazole synthesis, which utilizes zinc salts in water, is a prominent example. organic-chemistry.org

Polyethylene Glycol (PEG): PEG is a biodegradable, non-toxic, and inexpensive polymer that can serve as a reaction medium. rsc.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be derived from natural sources. osi.lv

Solvent-Free Conditions: Conducting reactions without a solvent, often with microwave irradiation, represents an ideal green chemistry scenario by eliminating solvent waste entirely.

The optimization of reaction conditions, such as temperature and pressure, also plays a role in sustainable synthesis by minimizing energy consumption.

| Green Solvent/Condition | Advantages |

| Water | Non-toxic, abundant, safe. organic-chemistry.org |

| Polyethylene Glycol (PEG) | Biodegradable, non-toxic, inexpensive. rsc.org |

| Deep Eutectic Solvents (DESs) | Biodegradable, often from renewable sources. osi.lv |

| Solvent-Free | Eliminates solvent waste, often faster reaction times. |

Continuous Flow Chemistry and Process Intensification in Tetrazole Production

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including tetrazoles. mit.edumit.eduacs.orgacs.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a microreactor. This approach offers several advantages over traditional batch processing:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with hazardous reagents like azides and exothermic reactions. mit.edumit.edu

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Scalability: Scaling up production is straightforward by running the flow reactor for longer periods or by using parallel reactor systems.

Process Intensification: The high surface-area-to-volume ratio in microreactors leads to efficient heat and mass transfer, often resulting in significantly shorter reaction times compared to batch methods. acs.org

Continuous flow systems have been successfully applied to the synthesis of various 5-substituted-1H-tetrazoles, demonstrating their potential for industrial-scale production. mit.eduacs.org

| Feature of Continuous Flow Chemistry | Benefit in Tetrazole Synthesis |

| Small Reaction Volume | Improved safety when handling azides. mit.edumit.edu |

| Precise Parameter Control | Higher yields and purities. |

| Ease of Scalability | Efficient transition from laboratory to production scale. |

| Process Intensification | Reduced reaction times and increased throughput. acs.org |

Mechanistic Investigations of Reactions Involving 5 Triphenylmethyl 1h Tetrazole

Fundamental Reaction Pathways of 5-Substituted Tetrazoles

The reactivity of the tetrazole ring is significantly influenced by its high nitrogen content, which creates a unique electronic environment. numberanalytics.com This section explores the fundamental reaction mechanisms common to 5-substituted tetrazoles, providing a basis for understanding the specific behavior of the 5-triphenylmethyl derivative.

The most prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, between an organic nitrile (R-C≡N) and an azide (B81097) source. researchgate.netcncb.ac.cn This reaction is a cornerstone of tetrazole chemistry, providing a direct route to the tetrazole core.

The mechanism involves the 1,3-dipolar nature of the azide ion reacting with the nitrile's carbon-nitrogen triple bond. Various azide sources can be employed, including sodium azide (NaN₃), trimethylsilyl (B98337) azide (TMSA), and organoaluminum azides. researchgate.netnih.gov The reaction often requires a catalyst or promoter, such as trialkylammonium salts or Lewis acids, particularly when using less reactive nitriles. acs.org For instance, the reaction can be catalyzed by zinc, copper, or nickel salts, which coordinate to the nitrile and activate it toward cycloaddition. A general representation of this pathway involves the attack of the azide on the activated nitrile, followed by cyclization to form the tetrazolate anion, which is subsequently protonated to yield the 5-substituted 1H-tetrazole.

Recent studies have also explored photoinduced tetrazole-quinone 1,3-dipolar cycloadditions. rsc.org In these reactions, a 2,5-disubstituted tetrazole is excited by UV light, leading to the cleavage of N-N and N-C bonds and the elimination of a nitrogen molecule. rsc.org This process generates a highly reactive nitrile imine intermediate, which then undergoes cycloaddition with a suitable dipolarophile. rsc.org

The tetrazole ring possesses a distinct electronic character that dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactivity: The high nitrogen content makes the tetrazole ring electron-deficient, which facilitates reactions with nucleophiles. bhu.ac.in While direct nucleophilic substitution on the ring carbon is uncommon, the proton at the C5 position of an N-substituted tetrazole can be readily abstracted by a strong base like n-butyllithium (nBuLi). mdpi.com The resulting C5-lithiated tetrazole is a potent nucleophile that can react with a variety of electrophiles (such as aldehydes, ketones, or amides) to yield 1,5-disubstituted tetrazoles. mdpi.com

Electrophilic Reactivity: Electrophilic attack on the tetrazole ring does not typically occur at the carbon atom but rather at the ring nitrogen atoms. bhu.ac.inscispace.com The π-electron system is less susceptible to electrophilic aromatic substitution compared to carbocyclic aromatic rings. Electrophilic substitution on a nitrogen atom, such as acylation or alkylation, is the predominant pathway. bhu.ac.in This attack, preferentially at the N-2 position, can facilitate the fragmentation of the tetrazole ring with the loss of a dinitrogen molecule (N₂), leading to the formation of nitrilimines. bhu.ac.in

The alkylation of 5-substituted 1H-tetrazoles is a critical reaction for creating disubstituted derivatives, but it presents a significant regiochemical challenge. The tetrazolate anion, formed in a basic medium, can be alkylated at either the N-1 or N-2 positions, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.comresearchgate.net The ratio of these isomers is governed by a combination of electronic, steric, and external factors.

Several factors have been identified that influence the regioselectivity of this transformation:

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents at the C-5 position or bulky alkylating agents generally favor alkylation at the sterically less hindered N-2 position. mdpi.com |

| Electronic Effects | Electron-withdrawing groups at the C-5 position tend to direct alkylation to the N-2 position, while electron-donating groups may favor the N-1 position. mdpi.com |

| Reaction Temperature | Higher reaction temperatures often favor the formation of the thermodynamically more stable 2,5-disubstituted isomer. mdpi.com |

| Nature of Alkylating Agent | The mechanism of substitution (S_N1 vs. S_N2) of the alkylating agent can influence the isomer ratio. rsc.org For example, alkylation via diazotization of aliphatic amines preferentially yields 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.org |

| Solvent and Counterion | The choice of solvent and the nature of the cation associated with the tetrazolate anion can also affect the N-1/N-2 ratio. |

A study on the alkylation of 5-substituted NH-tetrazoles with alcohols in superacid (CF₃SO₃H) found that the structure of both the tetrazole and the alcohol dramatically influenced the reaction's selectivity, with many combinations yielding 2-alkyl-2H-tetrazoles in high yields. researchgate.net

Specific Reactivity of the 5-Triphenylmethyl-1H-tetrazole Moiety

The triphenylmethyl (trityl) group is a large, sterically demanding substituent that imparts unique properties to the tetrazole ring. Its influence extends to directing reactions on adjacent aromatic systems and controlling the kinetics and selectivity of reactions involving the tetrazole core itself.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position on an aromatic ring by an organolithium reagent. wikipedia.orgorganic-chemistry.org The tetrazole moiety has been established as an effective DMG. researchgate.net

Pioneering work by Flippin and others demonstrated that both N-unsubstituted and N-protected 5-aryltetrazoles can direct ortho-lithiation. researchgate.net The resulting aryllithium intermediate can be trapped by various electrophiles to introduce a wide range of substituents with high regioselectivity. researchgate.netacs.org

A key investigation compared the ortho-directing strength of the 1H-tetrazol-5-yl group and the 2-(triphenylmethyl)-2H-tetrazol-5-yl group against other common DMGs through intramolecular competition experiments. The study established a clear hierarchy of directing ability.

Table of Relative ortho-Directing Group Strength Data sourced from competitive lithiation experiments. researchgate.net

| Directing Group | Relative Strength |

| OMe (Methoxy) | Weakest |

| 1H-Tetrazol-5-yl | ↓ |

| CONEt₂ (N,N-Diethylcarboxamide) | ↓ |

| 2-(Triphenylmethyl)-2H-tetrazol-5-yl | ↓ |

| NHCOCMe₃ (Pivalamide) | Strongest |

| OCONEt₂ (N,N-Diethylcarbamate) | Strongest |

The results show that the 2-(triphenylmethyl)-2H-tetrazol-5-yl group is a significantly stronger directing group than both the methoxy (B1213986) group and the unprotected 1H-tetrazol-5-yl group. researchgate.net This enhanced directing power is attributed to the ability of the N-2 substituted tetrazole to form a stable, chelated intermediate with the lithium reagent, which acidifies the ortho-protons of the aryl ring. researchgate.netbaranlab.org

The triphenylmethyl group exerts a profound influence on the reactivity of the tetrazole ring through both steric and electronic effects.

Influence on Reaction Kinetics: While the trityl group is not typically considered electronically activating or deactivating in the classical sense, its interaction with reagents can significantly affect reaction rates. The enhanced efficacy of the 2-(triphenylmethyl)-2H-tetrazol-5-yl moiety in directed ortho-metalation demonstrates that the group can accelerate reactions by stabilizing the key transition state. researchgate.net The kinetics of reactions involving triphenylmethyl cations are known to be sensitive to the stability of the carbocation, which is influenced by substituents on the phenyl rings. acs.orgcdnsciencepub.com This principle suggests that the electronic nature of the trityl group, and its ability to interact with reaction intermediates, plays a crucial role in determining reaction kinetics.

Influence on Selectivity: The most apparent effect of the triphenylmethyl substituent is its immense steric bulk. This steric hindrance is a dominant factor in controlling the regioselectivity of reactions occurring at the tetrazole ring. For instance, in the alkylation of this compound, the electrophile will preferentially attack the N-2 nitrogen. The N-1 position is severely sterically shielded by the three phenyl rings of the adjacent trityl group, making the N-2 position the only accessible site for reaction. This steric blocking is expected to lead to very high, if not exclusive, formation of the 2,5-disubstituted isomer, overriding many of the other electronic or environmental factors that control regioselectivity in less hindered tetrazoles. mdpi.com

Thermal and Chemical Decomposition Pathways of 5-Substituted Tetrazoles

The thermal and chemical stability of the tetrazole ring is a critical aspect of its chemistry, influencing its synthesis, storage, and application. The decomposition of 5-substituted tetrazoles can proceed through various pathways, largely dependent on the nature of the substituent at the C5 position and the reaction conditions.

Theoretical and experimental studies have shown that the decomposition of NH-unsubstituted tetrazoles is often preceded by a rapid and reversible tautomeric interconversion between the 1H and 2H forms. colab.ws Each tautomer can then decompose through distinct pathways. colab.ws Generally, for 5-substituted tetrazoles, potential unimolecular decomposition reactions include the elimination of nitrogen gas (N₂) or hydrazoic acid (HN₃). acs.org Theoretical calculations suggest that for the parent tetrazole, N₂ elimination is the dominant pathway. acs.org

A study on 5-benzhydryl-1H-tetrazole, a close structural analog of this compound, provides significant insight into the decomposition process under high-temperature conditions. nih.gov When heated in a mixture of N-methyl-2-pyrrolidone, acetic acid, and water, 5-benzhydryl-1H-tetrazole decomposes to form diphenylmethane. nih.gov The rate of this decomposition is dramatically influenced by the heating method. In conventional batch microwave or conductively heated flow reactors, complete decomposition at 240°C requires over 8 hours. nih.gov However, in a flow reactor utilizing direct electric resistance heating, the decomposition is accelerated by two orders of magnitude, completing within 10 minutes at 220°C. nih.gov

Two primary decomposition mechanisms have been proposed for this transformation (Scheme 2 from the source). nih.gov The major pathway is believed to involve protonation of the tetrazole ring, followed by the loss of nitrogen gas and hydrazoic acid to form a diphenylmethyl cation, which is then quenched to yield diphenylmethane. A minor, secondary pathway may involve a cyclo-reversion of the tetrazole to a nitrile, which is subsequently hydrolyzed to a carboxylic acid and then decarboxylated to the final product. nih.gov

The triphenylmethyl (trityl) group, while imparting stability under certain conditions, is also known as a protecting group that can be cleaved chemically. This represents a form of controlled chemical decomposition. For instance, N-tritylated tetrazoles can be deprotected (detritylated) using lithium powder and a catalytic amount of naphthalene (B1677914) to yield the free tetrazole, often without decomposition of the tetrazole ring itself. researchgate.net

Table 1: Decomposition of 5-Benzhydryl-1H-tetrazole under Various Conditions

This table summarizes the findings from a study on the decomposition of a structural analog to this compound.

| Heating Method | Temperature | Time for Complete Decomposition | Product | Reference |

| Batch Microwave | 240 °C | > 8 hours | Diphenylmethane | nih.gov |

| Resistively Heated Flow Reactor | 220 °C | ~10 minutes | Diphenylmethane | nih.gov |

Elucidation of Catalytic Action Mechanisms in Tetrazole Syntheses

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile with an azide source, typically sodium azide. researchgate.net This reaction is often slow and requires harsh conditions, necessitating the use of catalysts to improve reaction rates and yields. researchgate.netthieme-connect.com The elucidation of the catalytic mechanisms has been a key area of research, leading to the development of more efficient and environmentally benign synthetic protocols. thieme-connect.comresearchgate.net

The general mechanism for catalyzed tetrazole synthesis involves the activation of the nitrile substrate by a catalyst, which enhances its electrophilicity and facilitates the [3+2] cycloaddition with the azide anion. organic-chemistry.org Catalysts used for this transformation are typically Lewis acids or Brønsted acids. researchgate.netorganic-chemistry.org

Lewis Acid Catalysis: A wide array of Lewis acids, from simple metal salts to complex nano-materials, have been shown to effectively catalyze tetrazole synthesis. researchgate.netthieme-connect.comrsc.org Zinc salts, such as ZnBr₂ and ZnCl₂, are commonly used. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the coordination of the Lewis acidic metal center (e.g., Zn²⁺) to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more susceptible to nucleophilic attack by the azide ion. Following the azide addition, a rapid intramolecular cyclization occurs, leading to the formation of a zinc-tetrazolide intermediate. The final step involves protonolysis (typically during aqueous workup), which releases the 5-substituted-1H-tetrazole product and regenerates the active catalytic species.

Heterogeneous and Nano-Catalysis: In recent years, there has been a shift towards using heterogeneous and nano-catalysts to overcome problems associated with homogeneous catalysts, such as difficult separation and poor recyclability. researchgate.netresearchgate.net Examples include nano ZnO/Co₃O₄, nano-TiCl₄.SiO₂, and Pd/Co nanoparticles on carbon nanotubes. researchgate.netrsc.orgscielo.org.za These solid catalysts also function as Lewis acids. For instance, with nano-TiCl₄.SiO₂, the titanium centers on the silica (B1680970) surface are believed to be the active sites for nitrile activation. scielo.org.za The key advantages of these systems are the ease of catalyst recovery by simple filtration and their potential for reuse over multiple reaction cycles without significant loss of activity. researchgate.netscielo.org.za

Coordination of the Lewis acid catalyst to the nitrile.

Nucleophilic attack of the azide on the activated nitrile.

Intramolecular cyclization to form a metal-tetrazolide complex.

Release of the tetrazole product and regeneration of the catalyst.

Table 2: Comparison of Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles

This table showcases various catalytic methods for synthesizing the core structure relevant to this compound.

| Catalyst | Substrate Example | Solvent | Conditions | Yield | Reference |

| Zinc salts | Aromatic/Alkyl Nitriles | Water | Reflux | Good to Excellent | organic-chemistry.org |

| Nano ZnO/Co₃O₄ | Various Nitriles | DMF | 120 °C | Good to Excellent | rsc.org |

| Nano-TiCl₄.SiO₂ | Benzonitrile (B105546) | DMF | Reflux, 2h | Good | scielo.org.za |

| L-proline | Aliphatic/Aryl Nitriles | DMF | 120 °C | Excellent | organic-chemistry.org |

| Steelmaking slag | Aliphatic/Aromatic Nitriles | Water | 100 °C | Good to Excellent | researchgate.net |

Advanced Spectroscopic and Structural Analysis of 5 Triphenylmethyl 1h Tetrazole

Comprehensive Structural Elucidation Using High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for mapping the molecular structure of 5-Triphenylmethyl-1H-tetrazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a detailed portrait of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of its constituent parts.

A significant aspect of the structural analysis of N-tritylated tetrazoles is the determination of the specific nitrogen atom on the tetrazole ring to which the bulky triphenylmethyl (trityl) group is attached. Research has shown that for N-tritylated intermediates of olmesartan, which contain a similar 5-(biphenyl-2-yl)tetrazole moiety, the trityl group is exclusively attached to the N-2 position of the tetrazole ring, not the N-1 position as was previously widely reported. mdpi.com This finding was confirmed through single-crystal X-ray diffraction and has led to a revision of the structural formulas of these important pharmaceutical intermediates. mdpi.com

In the ¹H NMR spectrum of related 5-substituted-1-trityl-1H-tetrazoles, the aromatic protons of the triphenylmethyl group typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The specific chemical shifts of other protons in the molecule would depend on the substituent at the 5-position of the tetrazole ring.

The ¹³C NMR spectrum provides further evidence for the molecular structure. For instance, in 5-benzyl-1-trityl-1H-tetrazole, characteristic signals are observed for the trityl group's quaternary carbon and the various aromatic carbons. sorbonne-universite.fr The chemical shifts in the ¹³C NMR spectrum of 5-benzhydryl-1-trityl-1H-tetrazole have been assigned as follows: δ = 50.9 (CH), 82.1 (C), and a range of signals for the aromatic carbons between δ = 125.9 and 147.0. sorbonne-universite.fr

Table 1: Representative ¹³C NMR Data for Related 5-Substituted-1-trityl-1H-tetrazoles

| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| 5-Benzyl-1-trityl-1H-tetrazole | CDCl₃ | 164.6 (C-5), 141.5 (3xC), 137.0 (C), 130.0 (6xCH), 129.1 (2xCH), 128.8 (2xCH), 128.1 (6xCH), 128.0 (3xCH) |

| 5-Benzhydryl-1-trityl-1H-tetrazole | CDCl₃ | 165.1 (3xC), 147.0 (2xC), 144.8 (C), 144.0, 141.5, 130.1, 129.6, 129.0, 128.4 (6C), 128.1, 127.9, 127.8 (3C), 127.6 (4C), 127.4 (2C), 126.8, 126.4, 125.9 (25xCH), 82.1 (C), 50.9 (CH) |

| 1-Trityl-5-undecyl-1H-tetrazole | CDCl₃ | 166.2 (C-5), 141.6 (3xC), 130.3 (6xCH), 129.9, 128.7, 128.4, 128.2, 127.9 (5xCH), 82.7 (C), 39.7 (C), 32.2, 29.8, 29.7, 29.4, 29.2, 22.8, 14.3 (CH₃) |

Data sourced from a study on the synthesis of N-trityltetrazoles. sorbonne-universite.fr

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. In the analysis of this compound and related compounds, IR spectroscopy is used to confirm the presence of the tetrazole ring and the triphenylmethyl group.

The IR spectrum of 5-phenyl-1-trityl-1H-tetrazole, a closely related compound, displays characteristic absorption bands at 1491, 1447, 1189, 1026, 876, and 762 cm⁻¹. sorbonne-universite.fr These bands are associated with the various stretching and bending vibrations of the aromatic rings and the tetrazole nucleus. The absence of a broad N-H stretching band, typically seen around 3000-3400 cm⁻¹ in un-substituted 1H-tetrazoles, confirms the substitution at the N-1 position. soran.edu.iq

Table 2: Key IR Absorption Bands for 5-Phenyl-1-trityl-1H-tetrazole

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1491 | Aromatic C=C stretching |

| 1447 | Aromatic C=C stretching |

| 1189 | C-N stretching |

| 1026 | Tetrazole ring vibration |

| 876 | C-H out-of-plane bending |

| 762 | C-H out-of-plane bending |

Data obtained from the FT-IR spectrum using KBr pellets. sorbonne-universite.fr

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₂₀H₁₆N₄, the expected molecular weight is approximately 312.37 g/mol . biosynth.com

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of intact molecular ions with minimal fragmentation. mdpi.com In the positive ion mode, 5-substituted 1H-tetrazoles typically show a characteristic loss of a neutral HN₃ molecule. lifesciencesite.com In contrast, in the negative ion mode, the predominant fragmentation pathway involves the loss of a nitrogen molecule (N₂). lifesciencesite.com

The fragmentation of the triphenylmethyl group itself is also a key feature in the mass spectrum, often leading to the formation of the stable triphenylmethyl cation (trityl cation, [C(C₆H₅)₃]⁺) at m/z 243. The high stability of this cation means its peak is often prominent in the mass spectrum.

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in resolving structural ambiguities in tetrazole chemistry, particularly concerning the regiochemistry of substitution on the tetrazole ring. mdpi.com

A study on N-tritylated intermediates of olmesartan, which share the 5-(biphenyl-2-yl)tetrazole core structure, utilized single-crystal X-ray diffraction (SCXRD) to unequivocally determine that the triphenylmethyl group is attached to the N-2 position of the tetrazole ring. mdpi.com This finding corrected a common misconception in the literature. mdpi.com The study revealed that in the solid state, these intermediates exist exclusively as the N-2 regioisomer. mdpi.com

Advanced Methods for Purity Assessment and Characterization of Synthetic Intermediates

The purity of this compound and its synthetic intermediates is critical, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. scribd.com A validated reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of the compound and to quantify any process-related impurities. ijrpc.com

For instance, in the synthesis of sartan drugs, intermediates like 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole (TTBB) are analyzed by HPLC to ensure they meet stringent purity specifications. scribd.comijrpc.com Certificates of analysis for TTBB often specify a melting range and chromatographic purity determined by HPLC. scribd.com

The characterization of synthetic intermediates is crucial for process control and optimization. Techniques like Thin Layer Chromatography (TLC) are used for reaction monitoring. scielo.org.za The synthesis of 5-substituted 1H-tetrazoles often involves intermediates that are characterized by a combination of spectroscopic methods (IR, NMR) to confirm their structure before proceeding to the next synthetic step. sorbonne-universite.frscielo.org.za

Computational and Theoretical Studies of 5 Triphenylmethyl 1h Tetrazole

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods offer a fundamental framework for understanding the behavior of molecules at the electronic level. For 5-Triphenylmethyl-1H-tetrazole, these approaches are crucial for characterizing its structural parameters, electronic properties, and predicting its reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. youtube.com It provides a balance between accuracy and computational cost, making it well-suited for systems as large as this compound. DFT calculations are used to optimize the molecular geometry, determine bond lengths and angles, and calculate electronic properties such as orbital energies. researchgate.net

In the context of tetrazole derivatives, various DFT functionals and basis sets have been employed to achieve reliable results. doi.orgasianpubs.org The choice of functional, such as the widely used B3LYP hybrid functional, and a sufficiently flexible basis set, like 6-311++G(d,p), is critical for obtaining accurate predictions. researchgate.netdoi.org These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Furthermore, DFT is instrumental in mapping out potential energy surfaces for chemical reactions. This allows for the analysis of reaction pathways, the identification of transition states, and the calculation of activation energies. For this compound, this could involve studying its synthesis, decomposition, or its participation in various chemical transformations.

| DFT Functional | Basis Set | Application in Tetrazole Studies |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Electronic structure, FMO analysis, NBO analysis researchgate.net |

| B3P86 | 6-311++G | Calculation of electronic transition energies doi.org |

| MPW1PW91 | 6-311++G | Investigation of excited states doi.org |

| B1LYP | 6-311++G** | Comparative studies of electronic spectra doi.org |

The electron density distribution within a molecule is a key determinant of its reactivity. Computational methods can generate detailed maps of electron density, highlighting regions that are electron-rich or electron-poor. A particularly useful tool in this regard is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

Nucleophilic sites , which are electron-rich and prone to attacking electron-deficient centers, are typically characterized by negative electrostatic potential (often colored red or yellow on MEP maps). youtube.commasterorganicchemistry.com In this compound, the nitrogen atoms of the tetrazole ring are expected to be significant nucleophilic centers.

Electrophilic sites , which are electron-deficient and susceptible to attack by nucleophiles, correspond to regions of positive electrostatic potential (often colored blue). masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The hydrogen atom attached to the tetrazole ring, as well as the carbon atoms of the phenyl groups, could act as electrophilic sites.

Understanding the location and intensity of these sites is crucial for predicting how this compound will interact with other molecules and for designing chemical reactions.

Tetrazoles can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. doi.org Computational chemistry provides a reliable means of predicting the relative stabilities of these tautomers. By calculating the energies of the different forms, it is possible to determine which tautomer is likely to be predominant under specific conditions (e.g., in the gas phase or in different solvents). doi.orgacs.org For 5-substituted tetrazoles, the 2H-form is often favored in the gas phase and nonpolar solvents, while the equilibrium can shift towards the 1H-form in more polar solvents. doi.org

The conformational dynamics of this compound are largely dictated by the rotation of the bulky triphenylmethyl group relative to the tetrazole ring. The steric hindrance imposed by the three phenyl rings will create significant energy barriers to rotation, leading to specific preferred conformations. Theoretical calculations can map out the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Mechanistic Insights Derived from Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions involving this compound. By combining the information from electronic structure calculations, reaction pathway analysis, and the identification of reactive sites, a detailed picture of how a reaction proceeds can be constructed.

For instance, in a reaction involving an electrophile, computational models can show the initial interaction with the nucleophilic nitrogen atoms of the tetrazole ring. The subsequent steps, including the formation of intermediates and transition states, can be modeled to understand the reaction's kinetics and thermodynamics. These computational studies can also reveal the role of intermolecular interactions, such as hydrogen bonding, in stabilizing transition states and influencing the reaction outcome. sdu.dk

Analysis of Intermolecular Interactions and Packing Modes through Computational Methods (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are determined by the way the molecules pack together, which is in turn governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.govmdpi.com This method maps the electron density of a molecule within a crystal, allowing for the identification and characterization of different types of intermolecular contacts.

For tetrazole derivatives, Hirshfeld surface analysis has revealed the importance of various interactions, including:

N–H···N hydrogen bonds

C–H···N interactions

π–π stacking interactions between aromatic rings

H···H contacts

The bulky triphenylmethyl group in this compound is expected to significantly influence its crystal packing, with numerous C–H···π and van der Waals interactions likely playing a crucial role in addition to the interactions involving the tetrazole ring.

| Intermolecular Contact | Typical Percentage Contribution (from related tetrazole structures) | Significance |

|---|---|---|

| H···H | 14.6% - 19.8% nih.govnih.gov | Represents a significant portion of the surface contacts, arising from van der Waals forces. |

| N···H/H···N | 21.9% - 31.5% nih.govresearchgate.net | Indicative of hydrogen bonding and other close contacts involving nitrogen atoms. |

| C···H/H···C | 9.5% nih.gov | Represents weaker C-H···π and other van der Waals interactions. |

| C···C | 6.6% nih.gov | Suggests the presence of π-π stacking interactions between aromatic rings. |

Functionalization and Derivatization Strategies for 5 Triphenylmethyl 1h Tetrazole

Chemical Modification of the Tetrazole Ring and its Substituents

The tetrazole ring of 5-triphenylmethyl-1H-tetrazole is a key site for chemical modification, primarily through reactions involving the nitrogen atoms. Alkylation is a common strategy to introduce various substituents, which can influence the compound's biological activity and physicochemical properties.

N-Alkylation: The alkylation of 5-substituted-1H-tetrazoles can lead to the formation of two regioisomers: 1,5- and 2,5-disubstituted tetrazoles. researchgate.netbohrium.comrsc.org The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the substituent at the C5 position, and the reaction conditions. rsc.org For instance, the alkylation of 5-substituted tetrazoles with alcohols in acidic media is a convenient method for preparing N-alkyltetrazoles. core.ac.uk Another approach involves the diazotization of aliphatic amines to generate transient alkyl diazonium intermediates that act as alkylating agents, often showing a preference for the formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, although this is less common for C5-substituted tetrazoles like the one in focus. The inverse electron demand Diels-Alder reaction is a characteristic reaction of 1,2,4,5-tetrazines, which are structurally related to tetrazoles. nih.gov While direct cycloaddition on the this compound ring is not extensively documented, the tetrazole moiety itself is often synthesized via a [3+2] cycloaddition between a nitrile and an azide (B81097). researchgate.netscielo.brnih.govnih.govnih.govnih.gov

Ring Transformations: Tetrazoles can undergo ring transformation reactions, which can lead to the formation of other heterocyclic systems. pageplace.deelte.hugoogle.com For example, thermolysis of 2-trityltetrazoles in benzonitrile (B105546) can lead to 3,6-disubstituted 1,2,4,5-tetrazines. researchgate.net These transformations often proceed through intermediates that arise from the cleavage of the tetrazole ring.

| Modification Type | Reagents/Conditions | Products | Key Findings |

| N-Alkylation | Aliphatic amines, organic nitrite | Preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov | A one-pot cycloaddition/diazotization sequence can be employed. organic-chemistry.orgnih.gov |

| N-Alkylation | Alcohols, acidic media (e.g., H₂SO₄) | High yields of N-substituted tetrazoles. core.ac.uk | The stability of the formed carbocation influences the reaction. core.ac.uk |

| Ring Transformation | Thermolysis in benzonitrile | 3,6-disubstituted 1,2,4,5-tetrazines. researchgate.net | Reaction proceeds via a distinct mechanism from thermolysis in other solvents. researchgate.net |

Synthetic Transformations Involving the Triphenylmethyl Moiety at C5

The triphenylmethyl (trityl) group at the C5 position is primarily known for its role as a protecting group. Its removal (detritylation) is a key step in many synthetic pathways, unmasking the C5-unsubstituted position or the N-H of the tetrazole for further reactions.

Deprotection (Detritylation): The trityl group is acid-labile and can be cleaved under various acidic conditions. thieme.detotal-synthesis.com Common reagents for detritylation include trifluoroacetic acid in dichloromethane (B109758) or acetic acid. nih.govtotal-synthesis.com Non-acidic methods have also been developed. For instance, treatment with indium metal in a mixture of methanol (B129727) and tetrahydrofuran (B95107) effectively removes the trityl group from N-protected tetrazoles without decomposing the tetrazole ring. thieme.deresearchgate.net Another method involves the use of an acid halide in a lower alcohol under low water conditions, which offers a fast reaction rate suitable for industrial applications. google.com The choice of deprotection method is crucial to ensure compatibility with other functional groups present in the molecule. google.com

The general mechanism for acid-catalyzed deprotection involves the protonation of the atom attached to the trityl group, followed by the departure of the stable trityl cation. total-synthesis.com

| Transformation | Reagents/Conditions | Outcome | Advantages |

| Detritylation | Indium metal, MeOH-THF | Cleavage of the Trityl group from N-protected tetrazoles. thieme.deresearchgate.net | Efficient under non-acidic conditions, avoids decomposition of the tetrazole ring. researchgate.net |

| Detritylation | Acid halide, lower alcohol | Removal of the trityl group. google.com | Fast reaction rate, high product purity. google.com |

| Detritylation | Trifluoroacetic acid, Dichloromethane | Quantitative cleavage of the trityl group. nih.gov | Mild acidic conditions. nih.gov |

Strategies for Selective Introduction of Additional Functionality onto the 5-Triphenylmethyltetrazole Scaffold

Introducing additional functional groups onto the 5-triphenylmethyltetrazole scaffold requires selective reaction conditions that target specific positions on the molecule.

N-Functionalization: As discussed in section 6.1, the nitrogen atoms of the tetrazole ring are primary sites for introducing functionality. Selective N1 or N2 substitution can be achieved by carefully choosing the reaction conditions and reagents. researchgate.netrsc.org The bulky trityl group at C5 can sterically influence the regioselectivity of N-alkylation, potentially favoring one isomer over the other.

C-H Functionalization: Direct C-H functionalization of the tetrazole ring at the C5 position is challenging due to the potential for ring instability upon metallation. nih.gov However, N-protected tetrazoles can be deprotonated at the C5 position using strong bases like the turbo Grignard reagent, allowing for subsequent reactions with various electrophiles. organic-chemistry.org While this is more relevant for synthesizing C5-substituted tetrazoles, similar principles could be explored for modifying the phenyl rings of the trityl group, although this is less commonly reported.

Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient way to introduce diversity. The Ugi tetrazole synthesis is a prominent example, where an isocyanide, an aldehyde or ketone, a primary amine, and an azide source react to form α-aminotetrazoles. nih.govnih.gov By using a precursor to this compound in such a reaction, or by modifying the product of an MCR to install the trityl group, complex functionalized molecules can be assembled in a convergent manner. beilstein-journals.orgnih.gov

Synthesis of Poly-Functionalized Derivatives for Diverse Applications

The synthesis of poly-functionalized derivatives of this compound leverages the strategies outlined above to create molecules with tailored properties for various applications, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net

Medicinal Chemistry: In drug discovery, the tetrazole ring is often used as a bioisostere for a carboxylic acid group. bohrium.comresearchgate.netbeilstein-journals.org The trityl group can serve as a protecting group during the synthesis of complex drug molecules, such as angiotensin II receptor blockers (sartans). thieme.degoogle.com After assembling the core structure, the trityl group is removed, and other functionalities are introduced to optimize the pharmacological profile of the final compound. google.com For example, the synthesis of sartans like Losartan and Candesartan often involves a trityl-protected tetrazole intermediate. researchgate.netgoogle.com

Materials Science: Nitrogen-rich compounds, including tetrazole derivatives, are of interest as energetic materials. nih.govrsc.org Functionalization of the tetrazole ring can be used to tune the energy content, stability, and sensitivity of these materials. For example, introducing nitro groups or creating N-bridged structures can enhance energetic performance. nih.gov

The synthesis of these complex molecules often involves a multi-step approach where the this compound core is sequentially functionalized at the tetrazole nitrogen and then potentially at other sites after deprotection of the C5 position if required.

| Application Area | Synthetic Strategy | Example Derivative Class |

| Medicinal Chemistry | Use of trityl as a protecting group, followed by deprotection and further functionalization. thieme.degoogle.com | Angiotensin II receptor blockers (Sartans). researchgate.netgoogle.com |

| Materials Science | N-functionalization with energetic groups (e.g., nitro groups). nih.gov | High-nitrogen energetic materials. nih.govrsc.org |

| Organic Synthesis | Multicomponent reactions (e.g., Ugi reaction) followed by modifications. nih.govbeilstein-journals.orgnih.gov | Highly substituted α-aminotetrazoles. nih.gov |

Advanced Applications of 5 Triphenylmethyl 1h Tetrazole in Contemporary Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The unique structural features of 5-Triphenylmethyl-1H-tetrazole, primarily the acid-labile and sterically demanding trityl group, make it an invaluable intermediate in synthetic chemistry. It serves not only as a stable, protected form of a 5-substituted tetrazole but also as an active participant in facilitating complex molecular constructions.

Integration into Complex Organic Syntheses via Cross-Coupling Reactions (e.g., Negishi Coupling)

While this compound itself is not typically the direct organometallic partner in cross-coupling reactions, its role as a key protected intermediate is crucial in multi-step syntheses that feature such reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds wikipedia.org. In the synthesis of complex pharmaceuticals, particularly angiotensin II receptor blockers known as 'sartans', the tetrazole moiety is a critical pharmacophore.

The triphenylmethyl group serves as an essential protecting group for the acidic N-H of the tetrazole ring. This protection is vital to prevent interference with the organometallic reagents used in preceding cross-coupling steps that construct the core molecular framework. For instance, in the synthesis of drugs like Losartan and Valsartan, a key step is the formation of a biphenyl (B1667301) backbone, often achieved through Suzuki or Negishi coupling chemicalbook.comthieme.de. The N-trityl protected tetrazole, such as 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, is a well-established intermediate in these synthetic routes chemicalbook.comresearchgate.net. The trityl group ensures the stability and solubility of the intermediate, allowing the preceding cross-coupling reaction to proceed with high efficiency before its eventual removal in a later step thieme.degoogle.com.

Table 1: Role of 5-Trityl-1H-tetrazole in Syntheses Involving Cross-Coupling

| Target Molecule Class | Synthetic Strategy Component | Role of Trityl Group | Key Intermediate Example |

|---|---|---|---|

| Sartan Antihypertensives | Negishi or Suzuki Coupling | Protects the acidic tetrazole N-H during C-C bond formation. | 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole bldpharm.com |

Precursor for the Derivatization to Other Heterocyclic Systems

The primary role of this compound as a precursor often involves the strategic removal of the trityl group. This deprotection step unmasks the N-H of the tetrazole ring, making it available for further reactions. The resulting 5-substituted-1H-tetrazole is a versatile synthon for other heterocyclic systems.

One notable transformation is the degradative acylation of 5-substituted-1H-tetrazoles. This reaction provides an elegant pathway to 2,5-disubstituted-1,3,4-oxadiazoles beilstein-journals.org. By first deprotecting the this compound, the resulting tetrazole can be acylated, leading to a ring transformation that expels nitrogen gas to form the stable oxadiazole ring. The trityl group thus acts as a temporary placeholder, allowing for the stable storage and handling of the tetrazole core before its conversion.

Furthermore, the deprotected tetrazole can participate in various multicomponent reactions, serving as a building block for more complex molecular architectures containing fused or linked heterocyclic rings nih.gov.

Facilitating Specific Chemical Transformations through its Unique Reactivity

The unique reactivity of this compound is dominated by the characteristics of the trityl group. This group is known for its steric bulk and its lability under acidic conditions, properties that chemists leverage to facilitate specific transformations total-synthesis.com.

Protecting Group Chemistry: The most significant function of the trityl group in this context is as a protecting group for the tetrazole nitrogen. The tetrazole N-H is acidic, with a pKa comparable to that of carboxylic acids, which can interfere with a wide range of chemical reactions, especially those involving bases or organometallics nih.gov. By installing the trityl group, the nucleophilicity and acidity of the tetrazole ring are masked, allowing for selective reactions at other sites on the molecule.

Deprotection as a Key Step: The cleavage of the trityl group is a critical transformation in itself. A variety of methods have been developed for its removal, highlighting its utility as a versatile protecting group that can be cleaved under specific and often mild conditions, ensuring the stability of the parent molecule thieme.deua.es.

Table 2: Selected Methods for Trityl Group Deprotection from Tetrazoles

| Reagent/Method | Conditions | Selectivity/Advantage |

|---|---|---|

| Brønsted Acids (e.g., TFA, HCl) | Mild to strong acidic conditions | High efficiency, standard method google.comtotal-synthesis.com |

| Indium Metal | Methanol (B129727), Reflux | Excellent selectivity and orthogonality thieme.de |

| Lithium Chloride | Methanol, Reflux | Mild procedure compatible with various functional groups ua.es |

The steric hindrance provided by the three phenyl rings of the trityl group can also direct the regioselectivity of reactions on adjacent parts of the molecule, a common strategy in complex molecule synthesis researchgate.net.

Potential in the Design and Synthesis of Advanced Materials

Beyond its role in organic synthesis, this compound is a valuable precursor in the development of advanced materials, where the nitrogen-rich tetrazole core is a desirable component.

Engineering of Nitrogen-Rich Materials

Tetrazole-based compounds are of significant interest in the field of high-energy materials due to their high nitrogen content, which leads to a large positive heat of formation and the generation of a large volume of nitrogen gas upon decomposition chemistryresearches.irrsc.org. While the high carbon content of the triphenylmethyl group makes the intact molecule unsuitable as a nitrogen-rich material, it serves as an excellent synthetic precursor researchgate.net.

The trityl group imparts high solubility in common organic solvents and thermal stability to the tetrazole intermediate. This allows for the construction of complex backbones and polymers under controlled conditions. Once the desired molecular or macromolecular structure is assembled, the trityl groups can be cleaved to reveal the energetic 5-substituted-1H-tetrazole moieties. This "protect-and-deprotect" strategy is a key method for synthesizing precisely structured nitrogen-rich polymers and materials where the final properties are highly dependent on the unmasking of the energetic core mdpi.com.

Development of Novel Ligands in Coordination Chemistry

In coordination chemistry and the design of Metal-Organic Frameworks (MOFs), tetrazoles are widely used as ligands due to their ability to coordinate with metal ions through their multiple nitrogen atoms nih.govrsc.orgscielo.org.zaresearchgate.net. The introduction of a 5-triphenylmethyl substituent creates a ligand with a unique and powerful steric profile.

The extreme bulk of the trityl group can be exploited to control the coordination environment around a metal center. This steric hindrance can:

Limit the coordination number: By physically blocking access to the metal ion, the ligand can force unusual or low-coordination geometries.

Create specific pockets and channels: In the context of MOFs, the bulky trityl groups can act as large "pillars" or spacers, preventing the framework from collapsing into a dense structure and instead creating large, well-defined pores and channels researchgate.net. This is highly desirable for applications in gas storage, separation, and catalysis.

Modulate reactivity: The steric shield provided by the trityl group can protect a coordinated metal center from reacting with external substrates, or it can create a chiral-like pocket that influences the stereoselectivity of catalytic reactions.

While the direct coordination of the nitrogen atoms adjacent to the bulky trityl group may be hindered, the other nitrogen atoms of the tetrazole ring can still participate in binding, leading to unique coordination modes and framework topologies researchgate.net. The this compound, therefore, represents a valuable design element for chemists seeking to create bespoke coordination complexes and functional materials with precisely controlled architectures.

Exploration in Photo- and Electroactive Material Design

The unique structural combination of a nitrogen-rich tetrazole ring and a bulky triphenylmethyl (trityl) group in this compound has prompted exploratory research into its potential applications in the design of novel photo- and electroactive materials. The interplay between the electron-accepting character of the tetrazole moiety and the significant steric and electronic influence of the trityl group provides a foundation for tuning the photophysical and electrochemical properties of materials incorporating this compound.

Research into tetrazole derivatives has established that the tetrazole ring can function as a conjugative π-linker in push-pull molecular systems. nih.gov This allows for intramolecular charge transfer (ICT), a fundamental process for the development of various photoactive materials, including fluorescent probes and nonlinear optical materials. The photophysical properties of such systems, including their absorption and emission characteristics, can be finely tuned by the nature of the substituents on the tetrazole ring. nih.gov

The triphenylmethyl group, on the other hand, is not merely a passive substituent. The bulky nature of the three phenyl rings introduces significant steric hindrance, which can play a crucial role in modulating luminescence properties in the solid state. For instance, in the context of triphenylmethyl radicals, appropriate steric control through substitution has been shown to enhance photoluminescence quantum efficiency by restricting non-radiative decay pathways. nih.gov This principle suggests that the trityl group in this compound could be leveraged to design materials with tailored solid-state emission characteristics.

While comprehensive studies on the standalone photo- and electroactive properties of this compound are not extensively documented, the photoactive potential of its core structure is demonstrated by related, more complex derivatives. For example, 5-[4′-Bromomethyl-(1,1′-biphenyl)-2-yl]-1-triphenylmethyl-1H-tetrazole has been utilized as a fluorescent probe for detecting DNA damage and as a photosensitizer in photodynamic therapy. chemicalbook.com This highlights the capability of the this compound framework to participate in photo-induced processes.

The design of advanced materials often involves the incorporation of such functional molecules into larger systems, such as coordination polymers or metal-organic frameworks (MOFs). The tetrazole moiety is a well-established ligand in the construction of luminescent MOFs. rsc.org The coordination of the tetrazole nitrogen atoms to metal centers can lead to materials with interesting photoluminescent properties, where the emission can be either ligand-centered, metal-centered, or arise from charge transfer events.

The potential utility of this compound in these applications is summarized in the following table, which outlines the key structural features and their corresponding implications for material design.

| Structural Feature | Potential Role in Photo-/Electroactive Materials | Relevant Properties to Investigate |

| Tetrazole Ring | Electron-accepting unit, π-linker, coordination site for metal ions. | Intramolecular Charge Transfer (ICT), Luminescence, Metal-ligand interactions. |

| Triphenylmethyl (Trityl) Group | Steric hindrance to control intermolecular interactions, can influence solid-state packing and morphology. | Solid-state luminescence, Aggregation-Induced Emission (AIE), Thermal and chemical stability. |

| Overall Molecular Structure | Building block for polymers, MOFs, or discrete functional molecules. | Photoluminescence Quantum Yield (PLQY), Electrochemical stability (HOMO/LUMO levels), Charge transport characteristics. |

Detailed research findings on the specific performance of this compound in photo- and electroactive devices are still emerging. However, based on the known properties of its constituent functional groups and the demonstrated activity of a key derivative, it represents a promising platform for the development of new materials for applications in sensing, imaging, and optoelectronics. Future research would likely focus on the synthesis and characterization of materials where the unique steric and electronic properties of this compound are systematically exploited.

The following table presents a hypothetical data set illustrating the types of photophysical and electrochemical parameters that would be critical in evaluating this compound for these advanced applications.

| Parameter | Hypothetical Value | Significance for Material Design |